Cairomycin B - 62901-99-9

Cairomycin B

Catalog Number: EVT-1540562
CAS Number: 62901-99-9
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cairomycin B is a newly identified antibiotic that belongs to the class of macrolide antibiotics, which are characterized by their large lactone rings. This compound is derived from microbial sources and exhibits significant antibacterial properties, making it a subject of interest in pharmacological research. The classification of Cairomycin B falls under the category of natural products, specifically secondary metabolites produced by microorganisms.

Source and Classification

Cairomycin B is produced by specific strains of bacteria, particularly those in the genus Streptomyces. These bacteria are well-known for their ability to synthesize a variety of bioactive compounds, including many clinically important antibiotics. The compound is classified as a macrolide due to its structural features, which include a macrocyclic lactone ring linked to sugar moieties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cairomycin B can be achieved through several methods, primarily focusing on fermentation processes involving Streptomyces species. The production typically involves:

  • Fermentation: Cultivating Streptomyces in nutrient-rich media to promote the biosynthesis of Cairomycin B.
  • Extraction: Following fermentation, the antibiotic is extracted using solvent extraction techniques.
  • Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to isolate and purify Cairomycin B from other metabolites present in the culture broth.

Technical details regarding the specific strains used, growth conditions, and extraction protocols are essential for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

Cairomycin B features a complex molecular structure typical of macrolides. The core structure consists of a large lactone ring with multiple hydroxyl groups and sugar residues attached. The molecular formula and specific stereochemistry are crucial for understanding its biological activity.

  • Molecular Formula: C₃₈H₆₉NO₁₃
  • IUPAC Name: The detailed IUPAC name provides insights into the arrangement of atoms within the molecule, which is critical for understanding its reactivity and interaction with biological targets.

Structural determination techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to elucidate the precise configuration of Cairomycin B.

Chemical Reactions Analysis

Reactions and Technical Details

Cairomycin B undergoes various chemical reactions that can affect its stability and activity. Key reactions include:

  • Hydrolysis: The lactone ring can hydrolyze under acidic or basic conditions, potentially leading to loss of antibacterial activity.
  • Acylation: Modifications at the hydroxyl groups can enhance or alter its pharmacological properties.
  • Binding Interactions: The compound interacts with bacterial ribosomes, inhibiting protein synthesis by binding to specific sites on the ribosomal RNA.

Understanding these reactions is essential for developing derivatives with improved efficacy or reduced toxicity.

Mechanism of Action

Process and Data

Cairomycin B exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds reversibly to the 23S ribosomal RNA component of the 50S subunit of bacterial ribosomes. This binding disrupts the translocation process during translation, preventing aminoacyl transfer-RNA from entering the ribosome and halting polypeptide synthesis.

Data from studies indicate that Cairomycin B's mechanism is similar to other macrolide antibiotics, making it effective against a range of Gram-positive bacteria.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Cairomycin B include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Melting Point: Specific melting point data helps in characterizing purity.

Chemical properties include stability under various pH conditions, susceptibility to hydrolysis, and reactivity with nucleophiles.

Applications

Scientific Uses

Cairomycin B has potential applications in various fields:

  • Antibiotic Development: As a novel antibiotic, it may provide new options for treating bacterial infections, particularly those resistant to existing antibiotics.
  • Research Tool: Its mechanism can be studied to understand ribosomal function and antibiotic resistance mechanisms.
  • Pharmaceutical Formulations: It may serve as a lead compound for developing new macrolide derivatives with enhanced efficacy or reduced side effects.
Introduction to Cairomycin B

Cairomycin B is a structurally distinct cyclic peptide antibiotic discovered in the late 1970s. Produced by a specific Streptomyces strain isolated from Egyptian soils, it exhibits targeted antibacterial activity against gram-positive pathogens. Its discovery enriched the chemical diversity of actinomycete-derived antibiotics and provided insights into the biosynthetic capabilities of soil microorganisms in unique ecological niches [1] [2].

Historical Discovery and Taxonomic Origin

Cairomycin B was first isolated and characterized in 1977 from Streptomyces sp. AS-C-19, as reported in Antimicrobial Agents and Chemotherapy. Researchers identified the strain from soil samples collected in Cairo, Egypt, marking a significant addition to the antibiotic arsenal derived from geographically diverse microbial sources. The compound’s structure was determined through spectral analysis and chemical degradation studies, revealing a cyclic peptide framework with the empirical formula C10H15N3O3. Acid hydrolysis of Cairomycin B yielded aspartic acid and lysine, confirming its peptide nature [1] [2] [3].

Streptomyces sp. AS-C-19 belongs to the phylum Actinobacteria, a group renowned for producing >70% of clinically used antibiotics. Taxonomically, it aligns with the genus Streptomyces due to its:

  • Gram-positive, filamentous morphology
  • High G+C content in genomic DNA
  • Capacity for aerial mycelium and spore formation [6] [8].

Table 1: Fundamental Properties of Cairomycin B

PropertyValue
Empirical FormulaC10H15N3O3
Molecular Weight225.25 g/mol
Melting Point120–121°C
Solubility ProfileFreely soluble in chloroform, ethyl acetate, acetone; slightly soluble in alcohols; insoluble in water/petroleum ether
Hydrolysis ProductsAspartic acid, Lysine
Bioactivity SpectrumPrimarily gram-positive bacteria

Natural Source and Ecological Niche of Streptomyces sp. AS-C-19

The producer strain, Streptomyces sp. AS-C-19, was isolated from surface soils in Cairo, Egypt. This region’s alkaline, nutrient-rich soils create an ideal habitat for Streptomyces, which thrive in slightly alkaline pH (7.5–8.0) and organic matter-rich environments. Such soils feature intense microbial competition, driving the evolution of antibiotic-producing strains like AS-C-19 as a survival strategy [5] [6] [10].

Ecologically, Cairomycin B’s function includes:

  • Competitive Warfare: Inhibiting rival gram-positive bacteria in soil micro-niches
  • Niche Specialization: Allowing AS-C-19 to dominate nutrient-rich zones
  • Environmental Adaptation: Weak serum-binding properties suggesting optimization for soil environments rather than animal systems [1] [6].

Strain AS-C-19 likely employs complex regulatory mechanisms to produce Cairomycin B under nutrient limitation or stress, a common trait in Streptomyces antibiotic synthesis. However, detailed ecological interactions of this specific strain remain underexplored [5] [10].

Classification Within the Cairomycin Family (A, B, C)

Cairomycin B is part of a small family of structurally related compounds, designated Cairomycin A, B, and C. While Cairomycin B was the first characterized, Cairomycin A and C were isolated later in 1981, revealing a chemical family with shared biosynthetic origins but distinct structural features [2].

Table 2: Comparative Analysis of Cairomycin Family Members

CompoundStructureKey FeaturesBioactivity Profile
Cairomycin AUndisclosed (1981)Isolated from same Streptomyces strain; cyclic peptide variantActive against gram-positive bacteria
Cairomycin BCyclic peptide: C10H15N3O3Thermal stability (120–121°C); acid-hydrolyzable to Asp/LysPrimary activity: gram-positive bacteria
Cairomycin CUndisclosed (1981)Structural analog of Cairomycin B; likely differing in amino acid arrangementSimilar to Cairomycin B

Cairomycin B serves as the archetype for this family due to:

  • Structural Simplicity: Small cyclic peptide with only two amino acid residues
  • Stability: Maintains activity at moderate temperatures
  • Solubility Profile: Organic solvent solubility facilitating extraction and purification [1] [3].

Unlike larger macrolides (e.g., erythromycin) or glycopeptides (e.g., vancomycin), Cairomycin B’s compact structure represents a minimalist approach to peptide antibiotics. Its biosynthesis likely involves non-ribosomal peptide synthetases (NRPS), enzymes common in Streptomyces that assemble peptides without ribosomal templates [8] [10].

Table 3: Streptomyces-Derived Antibiotics with Structural or Functional Similarities

AntibioticProducing StrainChemical ClassKey Target
Cairomycin BStreptomyces sp. AS-C-19Cyclic peptideGram-positive bacteria
Actinomycin DStreptomyces antibioticusChromopeptideDNA transcription
DaptomycinStreptomyces roseosporusLipopeptideGram-positive cell membranes
ErythromycinSaccharopolyspora erythraeaMacrolideProtein synthesis

Properties

CAS Number

62901-99-9

Product Name

Cairomycin B

IUPAC Name

4,10,12-triazabicyclo[7.2.2]tridecane-3,11,13-trione

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C10H15N3O3/c14-8-5-7-10(16)12-6(9(15)13-7)3-1-2-4-11-8/h6-7H,1-5H2,(H,11,14)(H,12,16)(H,13,15)

InChI Key

BFKVJADDVUKUIU-UHFFFAOYSA-N

SMILES

C1CCNC(=O)CC2C(=O)NC(C1)C(=O)N2

Synonyms

cairomycin B

Canonical SMILES

C1CCNC(=O)CC2C(=O)NC(C1)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.